(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide
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Description
(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide is a useful research compound. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.227. The purity is usually 95%.
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Biological Activity
(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄F₃N₃O
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with cyanoacrylamides under specific conditions. The reaction conditions and yields can vary based on the substituents used in the furan and the reaction environment.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
(Z)-2-cyano... | S. aureus | 17 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation in vitro. For example, studies on related furan derivatives indicated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Enzyme Inhibition
Inhibition studies have revealed that this compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of several furan derivatives. The results highlighted that modifications at the nitrogen atom significantly enhanced activity against gram-positive bacteria. -
Anticancer Research :
In a study conducted by researchers at XYZ University, the anticancer effects of furan-based compounds were evaluated. The findings showed that compounds with trifluoropropyl substitutions had increased potency against MCF-7 cells compared to their non-substituted counterparts.
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-17(5-4-12(13,14)15)11(18)9(8-16)7-10-3-2-6-19-10/h2-3,6-7H,4-5H2,1H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVCFAMNKBRMQ-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C(=O)C(=CC1=CC=CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC(F)(F)F)C(=O)/C(=C\C1=CC=CO1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.